molecular formula C16H16N2O4S2 B2836718 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 2097931-89-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No.: B2836718
CAS No.: 2097931-89-8
M. Wt: 364.43
InChI Key: XJQVOAKMQYBKAV-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound that features a bithiophene moiety, a hydroxyethyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps:

    Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized through a Stille coupling reaction, where a 2-bromothiophene is coupled with a 2-trimethylstannylthiophene in the presence of a palladium catalyst.

    Introduction of the Hydroxyethyl Group: The bithiophene derivative is then reacted with an epoxide, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group.

    Acylation Reaction: The hydroxyethyl-bithiophene intermediate is then acylated with 2,5-dioxopyrrolidin-1-yl acetate in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and acylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring under hydrogenation conditions.

    Substitution: The bithiophene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like Jones reagent or PCC (Pyridinium chlorochromate) can be used.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Conversion of the pyrrolidinone ring to a pyrrolidine ring.

    Substitution: Halogenated or nitrated derivatives of the bithiophene moiety.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new organic reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool in bioconjugation studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the bithiophene moiety suggests it could have applications in the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism by which N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bithiophene moiety can participate in π-π interactions, while the hydroxyethyl group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide vs. N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)propionamide: The latter has a propionamide group instead of an acetamide group, which may affect its reactivity and biological activity.

    N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide vs. N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)butyramide: The butyramide derivative has a longer alkyl chain, potentially altering its solubility and interaction with biological targets.

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is unique due to its combination of a bithiophene moiety and a pyrrolidinone ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c19-10(11-3-4-13(24-11)12-2-1-7-23-12)8-17-14(20)9-18-15(21)5-6-16(18)22/h1-4,7,10,19H,5-6,8-9H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQVOAKMQYBKAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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